N-(3-fluorophenyl)hydrazinecarbothioamide

Description

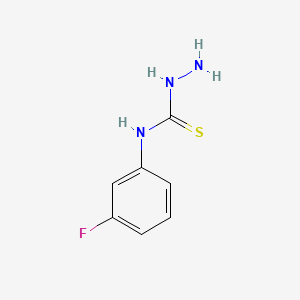

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-fluorophenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLFMTUWRLDCPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372099 |

Source

|

| Record name | N-(3-Fluorophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70619-48-6 |

Source

|

| Record name | N-(3-Fluorophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70619-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(3-fluorophenyl)hydrazinecarbothioamide

Foreword: The Significance of N-(3-fluorophenyl)hydrazinecarbothioamide in Modern Drug Discovery

The intricate world of medicinal chemistry continually seeks novel molecular scaffolds that can serve as foundational blueprints for the development of innovative therapeutic agents. Among these, thiosemicarbazide derivatives have garnered considerable attention due to their wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The introduction of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and potentially increase binding affinity to target proteins.[2] This guide provides an in-depth exploration of the synthesis and characterization of a promising member of this class: N-(3-fluorophenyl)hydrazinecarbothioamide. By meticulously detailing a robust synthetic protocol and comprehensive characterization methodologies, we aim to empower researchers and drug development professionals to confidently synthesize, verify, and further investigate this versatile compound and its derivatives.

Strategic Synthesis: A Reliable Pathway to N-(3-fluorophenyl)hydrazinecarbothioamide

The synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide is predicated on the nucleophilic addition of hydrazine to the electrophilic carbon of 3-fluorophenyl isothiocyanate. This reaction is a classic and efficient method for the formation of thiosemicarbazides.[3] The choice of hydrazine hydrate as the nucleophile is strategic; its high reactivity and commercial availability make it an ideal starting material for this transformation. The reaction proceeds readily, often at room temperature or with gentle heating, to afford the desired product in good yield.

Reaction Mechanism: A Step-by-Step Look

The underlying mechanism involves the lone pair of electrons on one of the nitrogen atoms of hydrazine attacking the carbon atom of the isothiocyanate group. This initial attack forms a zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable N-(3-fluorophenyl)hydrazinecarbothioamide product.

Caption: Reaction mechanism for the synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high purity of the final compound. All reagents should be of analytical grade and used without further purification.

Materials:

-

3-Fluorophenyl isothiocyanate

-

Hydrazine hydrate (64-85% solution)

-

Ethanol (or Propanol)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or desiccator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-fluorophenyl isothiocyanate in 30 mL of ethanol. Stir the solution at room temperature.

-

Nucleophilic Addition: To the stirring solution, add 10 mmol of hydrazine hydrate dropwise over a period of 10-15 minutes. A white precipitate may begin to form during the addition.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion. The formation of a significant amount of white precipitate should be observed.

-

Isolation of the Product: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Purification: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities. Subsequently, wash with a small amount of cold ethanol (10 mL) to remove any residual starting materials.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C or in a desiccator over a suitable drying agent until a constant weight is achieved.

Comprehensive Characterization: Confirming the Identity and Purity

A battery of analytical techniques is employed to unequivocally confirm the structure and assess the purity of the synthesized N-(3-fluorophenyl)hydrazinecarbothioamide.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈FN₃S[4] |

| Molecular Weight | 185.22 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(3-fluorophenyl)hydrazinecarbothioamide is expected to exhibit characteristic absorption bands.

-

N-H Stretching: Look for strong to medium bands in the region of 3100-3400 cm⁻¹, corresponding to the N-H stretching vibrations of the amine and amide groups.[5]

-

C-H Aromatic Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

-

C=S Stretching: A medium to strong absorption band around 1100-1300 cm⁻¹ is indicative of the thiocarbonyl group.[6]

-

C-N Stretching: Bands in the region of 1200-1400 cm⁻¹ can be attributed to C-N stretching vibrations.[6]

-

C-F Stretching: A strong absorption band in the range of 1000-1400 cm⁻¹ will confirm the presence of the C-F bond.

-

Aromatic C=C Bending: Characteristic bands for the substituted benzene ring are expected in the fingerprint region (600-900 cm⁻¹).

Caption: Workflow for FTIR spectroscopic analysis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 6.5-8.0 ppm) due to the protons on the 3-fluorophenyl ring.

-

N-H Protons: Several broad singlets are anticipated for the N-H protons of the hydrazine and thioamide moieties, likely in the range of δ 8.0-11.0 ppm. These peaks will be exchangeable with D₂O.

-

-NH₂ Protons: A broad singlet corresponding to the terminal -NH₂ group is also expected.

-

-

¹³C NMR Spectroscopy:

-

Thiocarbonyl Carbon (C=S): The most downfield signal, typically in the range of δ 180-200 ppm, is characteristic of the C=S carbon.[3]

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 100-160 ppm). The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F).

-

Fluorine Coupling: The carbon signals of the fluorophenyl ring will exhibit coupling with the fluorine atom (JC-F), providing valuable structural information.

-

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 185, corresponding to the molecular weight of the compound.

-

Isotopic Peaks: The presence of a sulfur atom will result in a characteristic M+2 peak with an intensity of about 4.4% relative to the molecular ion peak.

-

Fragmentation Pattern: Common fragmentation pathways for thiosemicarbazides involve cleavage of the N-N bond and fragmentation of the aromatic ring.

Data Summary Table

| Analysis | Expected Results |

| ¹H NMR (DMSO-d₆) | Aromatic protons (m, δ 6.5-8.0), NH protons (br s, δ 8.0-11.0), NH₂ protons (br s) |

| ¹³C NMR (DMSO-d₆) | C=S (δ 180-200), Aromatic carbons (δ 100-160, with C-F coupling) |

| FTIR (KBr, cm⁻¹) | N-H (3100-3400), C=S (1100-1300), C-F (1000-1400) |

| Mass Spec (EI) | [M]⁺ at m/z 185 |

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for the synthesis and characterization of N-(3-fluorophenyl)hydrazinecarbothioamide. The outlined protocol is robust and relies on readily available starting materials, making it accessible for a wide range of research laboratories. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the synthesized compound.

The availability of a reliable method for the synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide opens up avenues for further research. This compound can serve as a key intermediate for the synthesis of a diverse library of thiosemicarbazones and heterocyclic compounds. Future work should focus on exploring the biological activities of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents.

References

- Głowacka, E., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1529.

- Dincel, G. F., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(5), 226-234.

- Gümrükçüoğlu, N., & Bekircan, O. (2021).

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Thioamide N–C(S) Activation. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazinecarbothioamide, N-phenyl-. Retrieved from [Link]

-

Dincel, G. F., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. Retrieved from [Link]

- Salhi, S., et al. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(carbothioamide). Molecules, 29(22), 5029.

-

Rezayan, A. H., et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Compound N-(3-fluorophenyl)hydrazinecarbothioamide - Chemdiv [chemdiv.com]

- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(3-fluorophenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-fluorophenyl)hydrazinecarbothioamide, a molecule of significant interest within the field of medicinal chemistry. Thiosemicarbazide derivatives are recognized for their wide spectrum of biological activities, and the incorporation of a fluorine atom into the phenyl ring can substantially modulate a compound's physicochemical and pharmacological properties.[1] This document details the key physicochemical parameters, provides validated protocols for its synthesis and characterization, and discusses the relevance of these properties in the context of drug discovery and development. The information is structured to offer both foundational knowledge and actionable experimental insights for professionals engaged in chemical research and pharmaceutical development.

Introduction: The Strategic Importance of Fluorinated Thiosemicarbazides

The thiosemicarbazide scaffold, characterized by the presence of thiourea and hydrazine functionalities, is a privileged structure in medicinal chemistry.[2] Compounds containing this moiety are known to exhibit a vast array of biological effects, including antimicrobial, antiviral, and anticancer activities.[1][3][4] The biological action is often attributed to the presence of nitrogen and sulfur atoms, which can act as effective chelating agents for metal ions crucial to various enzymatic processes.[3]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in modern drug design.[1] Fluorine's high electronegativity and minimal steric footprint can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[5] N-(3-fluorophenyl)hydrazinecarbothioamide combines the versatile thiosemicarbazide core with the modulating effects of a fluorine substituent, making it a valuable building block and a subject of study for the development of novel therapeutics.

Molecular Structure and Core Physicochemical Properties

The foundational step in evaluating any compound for drug development is a thorough understanding of its fundamental physicochemical properties. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, thereby influencing its efficacy and safety.

Caption: Chemical structure of N-(3-fluorophenyl)hydrazinecarbothioamide.

Key Physicochemical Data

The following table summarizes the essential computed and, where available, experimental properties of N-(3-fluorophenyl)hydrazinecarbothioamide. These values are critical for initial computational modeling and for guiding experimental design.

| Property | Value | Significance in Drug Discovery | Source |

| Molecular Formula | C₇H₈FN₃S | Defines the elemental composition and exact mass. | [6] |

| Molecular Weight | 185.22 g/mol | Influences diffusion rates and absorption; typically <500 Da is preferred (Lipinski's Rule). | [6] |

| logP (Octanol/Water) | 1.0942 | Measures lipophilicity, affecting membrane permeability and solubility. A value around 1-3 is often optimal. | [6] |

| logD (pH 7.4) | 1.0555 | Lipophilicity at physiological pH; more relevant for predicting in vivo behavior. | [6] |

| Aqueous Solubility (logSw) | -1.5381 | Predicts solubility in water. Negative values indicate lower solubility, a key challenge for oral bioavailability. | [6] |

| Polar Surface Area (PSA) | 44.875 Ų | Estimates the surface area of polar atoms; correlates with membrane transport. Values <140 Ų are generally favorable. | [6] |

| Hydrogen Bond Donors | 4 | Number of N-H or O-H bonds; influences solubility and receptor binding. <5 is a common guideline. | [6] |

| Hydrogen Bond Acceptors | 3 | Number of N or O atoms; affects solubility and receptor interactions. <10 is a common guideline. | [6] |

| Physical State | White Solid (Expected) | Based on analogs like 4-phenylthiosemicarbazide and the parent thiosemicarbazide. | [7][8] |

| Melting Point | ~170-185 °C (Predicted) | Purity indicator and measure of lattice energy. Analogs melt in this range.[7][9] |

Synthesis and Characterization Workflow

The reliable synthesis and unambiguous characterization of the target compound are paramount for any subsequent biological or physicochemical studies. The workflow presented here is a robust, self-validating system.

Caption: Experimental workflow for synthesis and characterization.

Experimental Protocol: Synthesis

This protocol describes a common and efficient method for preparing N-substituted hydrazinecarbothioamides.[10] The reaction involves the nucleophilic addition of hydrazine to the electrophilic carbon of an isothiocyanate.

Objective: To synthesize N-(3-fluorophenyl)hydrazinecarbothioamide.

Materials:

-

3-Fluorophenyl isothiocyanate

-

Hydrazine monohydrate

-

Absolute Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Filtration apparatus (Büchner funnel, vacuum flask)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenyl isothiocyanate (0.01 mol) in 25 mL of absolute ethanol.

-

Reagent Addition: To this stirring solution, add hydrazine monohydrate (0.01 mol) dropwise at room temperature. The addition of hydrazine is exothermic; slow addition helps control the reaction temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Typically, a white precipitate will begin to form as the product is less soluble in ethanol than the reactants.

-

Isolation: After stirring for 2-4 hours or until the reaction is complete, collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from hot ethanol to yield a pure, crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.

Causality: Ethanol is chosen as the solvent because it readily dissolves the reactants but is a poorer solvent for the product, facilitating its isolation via precipitation. The 1:1 molar ratio ensures complete conversion of the limiting reagent.

Experimental Protocol: Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To identify key functional groups.

-

Protocol: Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr) and pressing it into a thin pellet.[5][11] Record the spectrum.

-

Expected Peaks:

-

~3300-3100 cm⁻¹: N-H stretching vibrations (from NH and NH₂ groups).

-

~1700-1600 cm⁻¹: C=O stretching (useful for identifying carbonyl-containing precursors if synthesis is from an acid hydrazide).[5]

-

~1550 cm⁻¹: N-H bending vibrations.

-

~1300-1100 cm⁻¹: C=S stretching vibration (can be weak and coupled with other vibrations).

-

~1250-1000 cm⁻¹: C-F stretching vibration.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the precise atomic connectivity and confirm the carbon-hydrogen framework.

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][5] DMSO-d₆ is an excellent solvent for this class of compounds and allows for the observation of exchangeable NH protons. Record ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals:

-

δ 8.0-10.0 ppm: Multiple broad singlets corresponding to the three NH protons. Their chemical shifts can be concentration and temperature-dependent.[1]

-

δ 6.8-8.0 ppm: A complex multiplet pattern in the aromatic region, characteristic of a 1,3-disubstituted benzene ring, showing couplings to the fluorine atom.

-

δ ~4.5 ppm: A broad singlet for the terminal NH₂ protons.

-

-

Expected ¹³C NMR Signals:

-

δ ~180 ppm: A signal for the thiocarbonyl (C=S) carbon.[10]

-

δ 110-165 ppm: Signals for the aromatic carbons. The carbon directly attached to the fluorine will appear as a doublet with a large ¹JCF coupling constant. Other aromatic carbons will show smaller couplings.

-

C. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) source.

-

Expected Result: The spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 186.2, confirming the molecular weight of 185.22.

Conclusion and Outlook for Drug Development

This guide has detailed the essential physicochemical properties, synthesis, and characterization of N-(3-fluorophenyl)hydrazinecarbothioamide. The computed properties (logP, PSA, H-bond donors/acceptors) place it within the "rule-of-five" space, suggesting a favorable starting point for developing orally bioavailable drug candidates. Its thiosemicarbazide core provides a versatile platform for further chemical modification, while the 3-fluoro substituent offers a handle for fine-tuning its electronic and metabolic properties.

Future research should focus on experimental validation of the computed properties, particularly aqueous solubility and metabolic stability. Furthermore, this compound serves as a valuable intermediate for the synthesis of more complex heterocyclic systems, such as 1,2,4-triazoles or 1,3,4-thiadiazoles, which are also known to possess significant biological activities.[4][11] Given the established potential of this chemical class, N-(3-fluorophenyl)hydrazinecarbothioamide represents a promising scaffold for the discovery of new agents to combat a range of diseases.

References

- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). Google Scholar.

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Thiosemicarbazide derivatives: Significance and symbolism. (2025, June 23). Wisdom Library. Retrieved January 11, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025, September 5). PMC - NIH. Retrieved January 11, 2026, from [Link]

-

Hydrazinecarbothioamide, N-phenyl-. (n.d.). ChemBK. Retrieved January 11, 2026, from [Link]

-

Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o. (2024, October 31). Preprints.org. Retrieved January 11, 2026, from [Link]

-

Thiosemicarbazide. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiosemicarbazide derivatives: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compound N-(3-fluorophenyl)hydrazinecarbothioamide - Chemdiv [chemdiv.com]

- 7. chembk.com [chembk.com]

- 8. Thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 9. 4-(4-FLUOROPHENYL)-3-THIOSEMICARBAZIDE CAS#: 330-94-9 [m.chemicalbook.com]

- 10. preprints.org [preprints.org]

- 11. turkjps.org [turkjps.org]

The Fulcrum of Fluorine: A Technical Guide to N-(3-fluorophenyl)hydrazinecarbothioamide in Heterocyclic Synthesis

Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Nitrogen-containing heterocycles are ubiquitous pharmacophores, forming the core of a vast array of therapeutic agents.[1][2] The convergence of these two powerful motifs, fluorinated precursors and heterocyclic scaffolds, represents a fertile ground for the discovery of novel drugs. This guide focuses on a particularly versatile precursor, N-(3-fluorophenyl)hydrazinecarbothioamide, as a testament to this synergistic strategy. Its strategic design, combining a reactive thiosemicarbazide moiety with a metabolically robust fluorophenyl group, unlocks a diverse array of heterocyclic systems with significant therapeutic potential.

Synthesis and Characterization of N-(3-fluorophenyl)hydrazinecarbothioamide: The Foundation of Versatility

Proposed Synthetic Protocol

This protocol is a representative example based on established synthetic methodologies for N-arylthiosemicarbazides.

Reaction: 3-Fluorophenylhydrazine hydrochloride reacts with potassium thiocyanate to form N-(3-fluorophenyl)hydrazinecarbothioamide.

Step-by-Step Methodology:

-

Preparation of 3-Fluorophenylhydrazine Free Base: To a stirred solution of 3-fluorophenylhydrazine hydrochloride (1.0 eq) in water, a saturated solution of sodium carbonate is added dropwise until the pH of the mixture is ~8-9. The resulting free base is then extracted with diethyl ether or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-fluorophenylhydrazine as an oil.

-

Reaction with Potassium Thiocyanate: The crude 3-fluorophenylhydrazine (1.0 eq) is dissolved in a minimal amount of ethanol. A solution of potassium thiocyanate (1.1 eq) in water is added, followed by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.

-

Reaction Monitoring and Work-up: The reaction mixture is heated to reflux for 2-3 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product is recrystallized from ethanol to afford pure N-(3-fluorophenyl)hydrazinecarbothioamide as a crystalline solid.

Characterization

The structure of the synthesized N-(3-fluorophenyl)hydrazinecarbothioamide should be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of purity. |

| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretching), ~1600 (C=N stretching), ~1250 (C=S stretching). |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons (with splitting patterns characteristic of a 3-substituted phenyl ring), and exchangeable protons for the NH and NH₂ groups. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the aromatic carbons (with C-F coupling), and a characteristic downfield signal for the C=S carbon (~180 ppm). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (C₇H₈FN₃S, MW: 185.22).[3] |

The Gateway to Five-Membered Heterocycles: Cyclization Strategies

N-(3-fluorophenyl)hydrazinecarbothioamide is a privileged precursor for the synthesis of a variety of five-membered heterocyclic rings, primarily through intramolecular cyclization reactions. The choice of reaction conditions, particularly the pH, dictates the regioselectivity of the cyclization and the nature of the resulting heterocycle.

Synthesis of 1,3,4-Thiadiazoles: The Acid-Catalyzed Pathway

In the presence of a strong acid, N-acylthiosemicarbazides readily undergo dehydrative cyclization to yield 2-amino-5-substituted-1,3,4-thiadiazoles.[4][5] This transformation is a robust and widely employed method for the synthesis of this important class of heterocycles.

The acidic medium plays a dual role: it protonates the carbonyl oxygen of the acyl group, enhancing its electrophilicity, and facilitates the dehydration of the tetrahedral intermediate. The sulfur atom of the thiourea moiety then acts as the nucleophile, attacking the activated carbonyl carbon to initiate ring closure.

Caption: Acid-catalyzed cyclization to a 1,3,4-thiadiazole.

Reactants: N-(3-fluorophenyl)hydrazinecarbothioamide and acetic anhydride.

Step-by-Step Methodology:

-

Acylation: To a solution of N-(3-fluorophenyl)hydrazinecarbothioamide (1.0 eq) in glacial acetic acid, acetic anhydride (1.2 eq) is added dropwise with stirring. The mixture is heated to reflux for 1 hour.

-

Cyclization: After cooling, concentrated sulfuric acid is added cautiously, and the mixture is stirred at room temperature for 2 hours, then gently warmed for 30 minutes.

-

Work-up: The reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water until neutral, and dried.

-

Purification: The crude product is recrystallized from ethanol to yield the pure 2-(3-fluorophenylamino)-5-methyl-1,3,4-thiadiazole.

| Parameter | Typical Value |

| Reaction Time | 3-4 hours |

| Temperature | Reflux, then room temperature |

| Yield | 70-85% |

Synthesis of 1,2,4-Triazoles: The Base-Catalyzed Pathway

In contrast to acidic conditions, treatment of N-acylthiosemicarbazides with a base promotes cyclization to form 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.[6][7]

Under basic conditions, the more nucleophilic nitrogen atom (N-4) of the thiosemicarbazide moiety attacks the carbonyl carbon. The resulting intermediate then undergoes dehydrative cyclization.

Caption: Hantzsch thiazole synthesis workflow.

Reactants: N-(3-fluorophenyl)hydrazinecarbothioamide and an α-bromoacetophenone derivative.

Step-by-Step Methodology:

-

Reaction Setup: A mixture of N-(3-fluorophenyl)hydrazinecarbothioamide (1.0 eq) and the appropriate α-bromoacetophenone (1.0 eq) in absolute ethanol is prepared.

-

Reaction: The mixture is refluxed for 3-4 hours. The progress of the reaction is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a small amount of cold ethanol, and dried.

-

Purification: The crude product is recrystallized from a suitable solvent like ethanol or acetic acid.

| Parameter | Typical Value |

| Reaction Time | 3-4 hours |

| Temperature | Reflux |

| Yield | 60-75% |

Synthesis of Pyrazoles: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental reaction for the construction of pyrazole rings, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. [8][9][10]3-Fluorophenylhydrazine, the precursor to our title compound, is an ideal substrate for this reaction.

The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. [11][12]The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the reaction conditions and the nature of the substituents.

Caption: Knorr pyrazole synthesis workflow.

Reactants: 3-Fluorophenylhydrazine and acetylacetone (2,4-pentanedione).

Step-by-Step Methodology:

-

Reaction Setup: 3-Fluorophenylhydrazine (1.0 eq) and acetylacetone (1.05 eq) are dissolved in ethanol or acetic acid. A catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) is added.

-

Reaction: The mixture is stirred at room temperature or gently heated to reflux for 1-2 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Typical Value |

| Reaction Time | 1-2 hours |

| Temperature | Room temperature to reflux |

| Yield | 80-95% |

Conclusion: A Versatile Building Block for Future Discoveries

N-(3-fluorophenyl)hydrazinecarbothioamide stands as a powerful and versatile precursor in the synthesis of a diverse range of biologically relevant heterocyclic compounds. Its straightforward synthesis and predictable reactivity under different conditions make it an invaluable tool for medicinal chemists and drug development professionals. The strategic placement of the fluorine atom on the phenyl ring provides a handle for modulating the physicochemical properties of the final heterocyclic products, thereby enhancing their potential as therapeutic agents. This guide has outlined the fundamental synthetic pathways emanating from this precursor, providing both the mechanistic understanding and practical protocols necessary for its effective utilization in the laboratory. The continued exploration of the reactivity of N-(3-fluorophenyl)hydrazinecarbothioamide and its derivatives will undoubtedly lead to the discovery of novel heterocyclic scaffolds with enhanced biological activity, contributing to the advancement of modern medicine.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

-

Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]

- Merck & Co. (n.d.). Knorr Pyrazole Synthesis. In The Merck Index Online.

-

Blackmond, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2241. [Link]

-

de Oliveira, C. S. A., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Molecules, 23(8), 1896. [Link]

-

Reeves, J. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11621-11625. [Link]

- Abbak, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Thiosemicarbazide and 1,2,4-Triazole Derivatives as Potential Anticancer Agents. Molecules, 26(16), 4991.

- El-Sayed, W. A., et al. (2011). Synthesis and reactions of some new 1,3,4-thiadiazole derivatives.

-

Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Kidwai, M., et al. (2013). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 18(5), 5638-5653. [Link]

-

Yüksek, H., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 19(2), 148-156. [Link]

-

Osmaniye, D., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(15), 4933. [Link]

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]

- Kumar, D., et al. (2013). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3915-3925.

- Al-Ghorbani, M., et al. (2015). Synthesis of 1,3,4-Thiadiazoles: Review. Journal of Chemical and Pharmaceutical Research, 7(3), 1198-1212.

-

Bozorov, K., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(17), 3209. [Link]

-

Singh, U. P., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 200-210. [Link]

-

Socea, L. M., et al. (2015). Synthesis and antioxidant activity evaluation of new compounds from hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties. Molecules, 20(10), 19350-19367. [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]

-

Wujec, M., et al. (2019). Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. Molecules, 24(23), 4353. [Link]

-

Shawali, A. S., et al. (2017). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules, 22(11), 1858. [Link]

-

Guntur, A. R., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(4), M1296. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide) [mdpi.com]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. turkjps.org [turkjps.org]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. name-reaction.com [name-reaction.com]

- 10. Knorr Pyrazole Synthesis [drugfuture.com]

- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

"biological activity of N-aryl hydrazinecarbothioamide derivatives"

Note: Data is illustrative. Lower IC₅₀ values indicate higher potency. [12][13]

Anti-inflammatory and Analgesic Properties

Several N-aryl hydrazinecarbothioamide derivatives have been reported to possess significant anti-inflammatory and analgesic activities. [6]

Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). [7]These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX enzymes, these derivatives can reduce the production of prostaglandins, thereby alleviating inflammation.

In Vitro COX Inhibition Assay Protocol

-

Objective: To evaluate the inhibitory effect of a derivative on COX-1 and COX-2 enzymes.

-

Materials: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), assay buffer, test compound, colorimetric or fluorometric detection kit.

-

Procedure:

-

Pre-incubate the COX enzyme with the test compound at various concentrations in the assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA, colorimetric assay).

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme.

-

-

Importance: This assay allows for the determination of both the potency and the selectivity of the compound for COX-1 versus COX-2. High selectivity for COX-2 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition. [7]

Data Focus: Representative COX Inhibition Data

| Compound ID | Aryl Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| HC-09 | 4-Methylsulfonyl | 15.5 | 0.8 | 19.4 |

| HC-10 | 4-Amino | 25.1 | 1.2 | 20.9 |

| HC-11 | 2-Chloro-6-methyl | 10.2 | 0.5 | 20.4 |

| HC-12 | 4-Bromo | 18.9 | 0.9 | 21.0 |

Note: Data is illustrative. A higher selectivity index indicates greater selectivity for COX-2.

Structure-Activity Relationship (SAR) Summary

The biological activity of N-aryl hydrazinecarbothioamide derivatives is highly dependent on the nature and position of the substituents on the aryl ring. [8][9][10][11]

-

Lipophilicity: Increasing the lipophilicity of the molecule, often by introducing halogen atoms or other lipophilic groups, generally enhances its ability to cross cell membranes, leading to improved activity.

-

Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) can significantly influence the binding of the molecule to its target. Electron-withdrawing groups often enhance antimicrobial and anticancer activities.

-

Steric Factors: The size and shape of the substituents can affect how the molecule fits into the binding pocket of its target enzyme or receptor. Bulky groups can either enhance or hinder activity depending on the specific target.

Future Perspectives and Drug Development Challenges

N-aryl hydrazinecarbothioamide derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Future research should focus on:

-

Lead Optimization: Systematically modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in animal models of disease.

Challenges in the development of these compounds include ensuring their specificity for the intended target to minimize off-target effects and toxicity, as well as optimizing their solubility and bioavailability for effective drug delivery.

References

- Benchchem. (n.d.). Antimicrobial Spectrum of Thiourea Derivatives: A Technical Overview for Researchers.

- Loza-Mejía, M. A. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules.

- Zhang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules.

- Pratiwi, D., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education.

- Harnedy, P. A., & FitzGerald, R. J. (n.d.). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Springer Protocols.

- Geronikaki, A., et al. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry.

- Zhang, Y., et al. (n.d.). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Semantic Scholar.

- Kumar, S., & Narasimhan, B. (2018). A review exploring biological activities of hydrazones. Indian Journal of Pharmaceutical Sciences.

- Costa, F., et al. (2016). In vitro testing of bioactive compounds: a bridge to clinical trials and industrial application.

-

Kamal, A., et al. (2011). Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilinot[1][4][12]riazolo[1,5-b]t[1][4][12]hiadiazine 5,5-diones. Medicinal Chemistry. Retrieved from

- Gulea, A., et al. (2012). SYNTHESIS AND ANTILEUKAEMIA ACTIVITY OF N-(2,4-DIMETHYLPHENYL)HYDRAZINE CARBOTHIOAMIDE AND ITS AZOMETHINE DERIVATIVES. Buletinul AŞM. Ştiinţele vieţii.

- Xu, J., et al. (n.d.). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines.

- Aslantürk, Ö. S. (2018). Experimental in vitro cytotoxicity evaluation of plant bioactive compounds and phytoagents: a review. ResearchGate.

- Singh, M., & Raghav, N. (2014). Biological activities of hydrazones: A review. ResearchGate.

- Kumar, S., & Narasimhan, B. (2018). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Inflammation.

- Zhang, X., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules.

- Singh, S. K., et al. (n.d.). synthesis and biological evaluation of 4-phenyl thiosemicarbazide derivatives as antiinflammatory. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Aly, A. A., & El-Sayed, W. A. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKAT USA.

- Narayanan, G., et al. (2015). Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate.

- Sharma, S., et al. (2016). A Review on Biological Activities of Hydrazone Derivatives. Impactfactor.

- Gomes, C. R. B., et al. (n.d.). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. PubMed.

- Sharma, G., & Kumar, S. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals.

- Zhang, X., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. PubMed.

- Bérubé, G. (2016). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. PMC.

- Drug Design Org. (n.d.). Structure Activity Relationships.

- Rahman, M. A., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research.

- Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung.

- Mor, M., et al. (2004). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry.

- Agrawal, A. (2016). On Exploring Structure Activity Relationships. PMC.

- Boshoff, H. I. M., et al. (2018). Discovery and Structure-Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2'-Oxidase. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Thiosemicarbazide Scaffolds: A Technical Guide to Therapeutic Applications

Introduction: The Emergence of Fluorinated Thiosemicarbazides in Drug Discovery

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The inherent chemical functionalities of the thiosemicarbazide core, particularly its metal-chelating ability, have made it a privileged scaffold in medicinal chemistry.[4][5] This guide delves into the strategic incorporation of fluorine into thiosemicarbazide frameworks, a chemical modification that has consistently demonstrated the potential to enhance therapeutic efficacy and modulate pharmacokinetic profiles.

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design, often imparting unique properties that translate into improved pharmacological performance.[6][7][8] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to target proteins.[7][8] When applied to the thiosemicarbazide scaffold, fluorination has been shown to potentiate their inherent biological activities, leading to a new generation of therapeutic candidates with enhanced potency and selectivity. This technical guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, mechanisms of action, and therapeutic potential of fluorinated thiosemicarbazides, supported by detailed experimental protocols and data-driven insights.

The Role of Fluorine in Enhancing Therapeutic Potential

The strategic placement of fluorine atoms or fluorine-containing moieties (e.g., trifluoromethyl groups) on the thiosemicarbazide backbone can lead to significant improvements in drug-like properties.[2] These enhancements are multi-faceted and can be attributed to several key factors:

-

Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the molecule, impacting the acidity or basicity of nearby functional groups.[7] This can influence the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes.[6] Introducing fluorine at sites susceptible to oxidative metabolism can block these pathways, thereby increasing the compound's half-life and bioavailability.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[6] This can lead to a higher binding affinity and, consequently, greater potency of the drug candidate.

-

Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage across biological membranes.[7] This is particularly advantageous for targeting intracellular pathogens or proteins.

Synthesis of Fluorinated Thiosemicarbazides: A Generalized Approach

The synthesis of fluorinated thiosemicarbazides and their corresponding thiosemicarbazones is typically achieved through a straightforward condensation reaction. The general synthetic scheme involves the reaction of a fluorinated aldehyde or ketone with a thiosemicarbazide.[4][9]

Experimental Protocol: General Synthesis of Fluorinated Thiosemicarbazones

This protocol outlines a general procedure for the synthesis of fluorinated thiosemicarbazones.[4][10]

Materials:

-

Fluorinated aldehyde or ketone (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Reaction vessel (round-bottom flask)

-

Stirring apparatus

-

Reflux condenser (if heating is required)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution of Reactants: Dissolve the fluorinated aldehyde or ketone in a suitable solvent (e.g., ethanol) in a round-bottom flask. In a separate vessel, dissolve an equimolar amount of thiosemicarbazide in the same solvent.

-

Reaction Mixture: Slowly add the thiosemicarbazide solution to the aldehyde/ketone solution with continuous stirring.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating under reflux, depending on the reactivity of the starting materials.[10] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: General workflow for the synthesis of fluorinated thiosemicarbazones.

Therapeutic Applications and Mechanisms of Action

Fluorinated thiosemicarbazides have demonstrated promising activity in several therapeutic areas. Their mechanisms of action are often multifaceted and can vary depending on the specific chemical structure and the biological target.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiosemicarbazides and their fluorinated analogs.[5][11][12] Several mechanisms have been proposed for their antitumor activity:

-

Inhibition of Ribonucleotide Reductase (RR): RR is a crucial enzyme for DNA synthesis and repair, making it an attractive target for cancer therapy.[13] Thiosemicarbazones are potent inhibitors of RR, and the well-known anticancer agent Triapine is a thiosemicarbazone derivative.[13]

-

Inhibition of Topoisomerase IIα: Topoisomerase IIα is another key enzyme involved in DNA replication. Some thiosemicarbazides have been shown to inhibit this enzyme, leading to DNA damage and apoptosis in cancer cells.[11][13]

-

Induction of Oxidative Stress: The chelation of metal ions, particularly iron, by thiosemicarbazones can lead to the formation of redox-active metal complexes. These complexes can catalyze the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death in cancer cells.[5][14]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [15] Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Fluorinated thiosemicarbazide compounds (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control (a known antibiotic)

-

Negative control (broth only)

-

Growth control (broth with bacteria)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the fluorinated thiosemicarbazide compounds in CAMHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells that show no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Conclusion and Future Directions

Fluorinated thiosemicarbazides represent a promising class of compounds with significant therapeutic potential across a range of diseases. The strategic incorporation of fluorine has been shown to enhance their biological activity, making them attractive candidates for further drug development. The synthetic accessibility of these compounds, coupled with their diverse mechanisms of action, provides a solid foundation for future research.

Further investigations should focus on elucidating the precise molecular targets of these compounds and understanding their structure-activity relationships in greater detail. Optimization of the lead compounds through medicinal chemistry efforts could lead to the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the biological roles of these fascinating molecules grows, so too will their potential to address unmet medical needs.

References

-

Fluorinated pyrazolinic thiosemicarbazones: selective synthesis and computational analysis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Dal-Cero, M., et al. (2015). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Chemical Biology & Drug Design, 85(3), 315-325. [Link]

-

Wujec, M., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 124. [Link]

-

Aziz, M. A., et al. (2018). Bioassays for anticancer activities. Methods in Molecular Biology, 1787, 1-13. [Link]

-

Bautista, J. L., et al. (2013). Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. Molecules, 18(10), 13111-13123. [Link]

-

Bielenica, A., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 27(19), 6649. [Link]

-

Saeed, A., et al. (2022). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 27(19), 6432. [Link]

-

Müller, K., et al. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(25), 6335-6349. [Link]

-

Krajewska, U., et al. (2018). Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. Letters in Drug Design & Discovery, 15(1), 1-10. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(1), 33-47. [Link]

-

Miranda, V. M., et al. (2025). Fluorinated pyrazolinic thiosemicarbazones: selective synthesis and computational analysis. European Journal of Chemistry, 16, 331-338. [Link]

-

Bautista, J. L., et al. (2013). Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. ResearchGate. [Link]

-

Bielenica, A., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. ResearchGate. [Link]

-

Structure activity relationship of the synthesized thiosemicarbazones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Eman, M. E., et al. (2018). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 2-13. [Link]

-

Bautista, J. L., et al. (2013). Synthesis and structural characterization of fluorinated thiosemicarbazones. Molecules, 18(10), 13111-13123. [Link]

-

Carrillo, E., et al. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 24(10), 2059-2067. [Link]

-

Wujec, M., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. ResearchGate. [Link]

-

Structure–activity relationship (SAR) of the synthesized thiosemicarbazones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Kovacevic, Z., et al. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE, 9(10), e110291. [Link]

-

Warner, D. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17775. [Link]

-

Sangermano, F., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 25(21), 5174. [Link]

-

Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Paneth, A., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3192. [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Heliyon, 9(5), e16223. [Link]

-

Synthesis of thiosemicarbazides. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review. (n.d.). IRE Journals. Retrieved January 11, 2026, from [Link]

-

Alireza, A., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 13(3), 881-891. [Link]

-

Kumar, A., et al. (2015). RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 423-432. [Link]

-

Li, P., et al. (2019). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 24(15), 2776. [Link]

-

Al-Juboori, A. M. J., & Al-Masoudi, W. A. M. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 63(11), 4419-4430. [Link]

-

Singh, S., & Kumar, P. (2021). Thiosemicarbazides: Updates on Antivirals Strategy. Anti-Infective Agents, 19(2), 1-13. [Link]

-

Janowska, S., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1529. [Link]

-

Janowska, S., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1529. [Link]

-

Patel, N. B., & Shaikh, F. M. (2012). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 4(1), 449-454. [Link]

-

Janowska, S., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. National Center for Biotechnology Information. [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Janowska, S., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. ResearchGate. [Link]

-

Bhuvaneswari, R., et al. (2017). Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus. Journal of Medical Virology, 89(3), 546-552. [Link]

-

ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. (2014). Semantic Scholar. [Link]

-

Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Singh, S., & Kumar, P. (2021). Thiosemicarbazides: Updates on Antivirals Strategy. Bentham Science. [Link]

Sources

- 1. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated pyrazolinic thiosemicarbazones: selective synthesis and computational analysis | European Journal of Chemistry [eurjchem.com]

- 10. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of N-(3-fluorophenyl)hydrazinecarbothioamide using Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development.[1][2] N-(3-fluorophenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class, represents a scaffold of significant interest due to the broad pharmacological activities exhibited by its derivatives.[3][4] This technical guide provides an in-depth, experience-driven walkthrough of the structural elucidation of this specific molecule using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data, focusing instead on the scientific rationale behind the experimental design, the nuanced interpretation of spectral data, and the logical framework required to assemble a definitive structural assignment. This document is intended for researchers and professionals in the pharmaceutical and chemical sciences who require a practical and robust understanding of NMR-based structural analysis.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of medicinal chemistry, a molecule's three-dimensional structure dictates its biological function. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[5][6] It provides unparalleled insight into the atomic-level connectivity and chemical environment of a molecule.[1][7]

N-(3-fluorophenyl)hydrazinecarbothioamide contains several key structural features that present an interesting and illustrative case for NMR analysis: a substituted aromatic ring, multiple labile protons (N-H), and a thioamide functional group. The presence of a fluorine atom provides an additional spectroscopic probe, influencing the chemical shifts of nearby nuclei through space and through bonds. This guide will systematically dissect the NMR data to confirm the molecule's constitution.

Foundational Strategy: From Synthesis to Spectrum

A logical approach to structural elucidation begins with a plausible synthetic pathway. This provides a hypothetical structure that can be either confirmed or refuted by the spectroscopic data.

Proposed Synthesis

N-(3-fluorophenyl)hydrazinecarbothioamide can be reliably synthesized via the nucleophilic addition of hydrazine hydrate to 3-fluorophenyl isothiocyanate. This reaction is typically straightforward and high-yielding.

Reaction Scheme:

-

Reactant 1: 3-Fluorophenyl isothiocyanate

-

Reactant 2: Hydrazine hydrate

-

Product: N-(3-fluorophenyl)hydrazinecarbothioamide

This synthesis leads to the expected structure shown in Figure 1. Our task is to use NMR to verify every aspect of this proposed structure.

Figure 1. Proposed structure of N-(3-fluorophenyl)hydrazinecarbothioamide with systematic atom numbering for NMR assignment.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

NMR Sample Preparation Protocol

-

Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. Its high polarity readily dissolves the compound, and its deuteration prevents a large, obscuring solvent signal in the ¹H NMR spectrum. Crucially, DMSO-d6 slows down the rate of proton exchange for the N-H protons, often allowing them to be observed as distinct, and sometimes coupled, signals.

-

Sample Concentration: Weigh approximately 5-10 mg of the synthesized N-(3-fluorophenyl)hydrazinecarbothioamide.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d6.

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required for complete dissolution.

-

Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal reference (0 ppm). If not present, a small drop can be added, but for most modern spectrometers, the residual solvent signal of DMSO-d6 (δ ≈ 2.50 ppm) is used for calibration.

Data Acquisition Workflow

The logical flow of experiments is designed to build a comprehensive structural picture, starting with broad surveys and progressing to detailed connectivity.

Diagram 1: Workflow for NMR-based structural elucidation.

¹H NMR Analysis: The Proton Framework

The ¹H NMR spectrum provides the first and most detailed overview of the molecule's proton environments.

Spectral Interpretation

Based on the proposed structure, we anticipate signals in three distinct regions: the aromatic region (δ 7.0-8.0 ppm), the downfield exchangeable N-H region (δ 8.0-10.0 ppm), and a more shielded exchangeable -NH₂ region (δ ~4.0-5.0 ppm).

-

Aromatic Protons (H2, H4, H5, H6): The 3-fluorophenyl group will exhibit complex splitting patterns due to both H-H and H-F couplings.

-

H2: Will appear as a triplet of doublets (td) or a complex multiplet due to coupling with H6 (ortho, J ≈ 8 Hz), H4 (para, J ≈ 2 Hz), and the fluorine at C3 (meta, J ≈ 10 Hz).

-

H4, H5, H6: These protons will also show characteristic splitting patterns influenced by their neighbors and the fluorine atom.

-

-

N-H Protons (N1-H, N2-H, N4-H): These protons are attached to nitrogen and their signals are often broad due to quadrupolar relaxation and exchange with trace water in the solvent. In DMSO-d6, they are expected to appear as three distinct singlets. Their chemical shifts are influenced by their chemical environment (e.g., N4-H is attached to the aromatic ring, while N1-H protons are part of a terminal amino group).

Quantitative Data and Assignments

The following table presents representative data for N-(3-fluorophenyl)hydrazinecarbothioamide.

| Signal | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1 | 9.55 | broad s | 1H | N⁴-H |

| 2 | 8.20 | broad s | 1H | N²-H |

| 3 | 7.62 | dt, J=11.8, 2.2 Hz | 1H | H -2 |

| 4 | 7.35 | td, J=8.1, 6.5 Hz | 1H | H -5 |

| 5 | 7.28 | d, J=8.0 Hz | 1H | H -6 |

| 6 | 6.95 | tdd, J=8.4, 2.4, 1.0 Hz | 1H | H -4 |

| 7 | 4.60 | broad s | 2H | N¹-H ₂ |

Table 1: ¹H NMR Data (500 MHz, DMSO-d6) and Assignments.

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment. The most notable feature will be the large one-bond coupling constant (¹JCF) for C3 and smaller two- and three-bond couplings for adjacent carbons.

Spectral Interpretation

-

Aromatic Carbons: Six signals are expected. The carbon directly attached to fluorine (C3) will appear as a doublet with a very large coupling constant (¹JCF ≈ 240-250 Hz). The ortho carbons (C2, C4) and meta carbon (C6) will also show smaller C-F couplings.

-

Thioamide Carbon (C7): This carbon (C=S) is highly deshielded and will appear far downfield, typically in the range of δ 180-185 ppm.

Quantitative Data and Assignments

| Chemical Shift (δ ppm) | ¹³C-F Coupling (JCF, Hz) | Assignment |

| 182.5 | - | C -7 (C=S) |